N-ethylnonan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethylnonan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-3-5-6-7-8-9-10-11-12-4-2/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQQNBVJEWJYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603511 | |
| Record name | N-Ethylnonan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66563-84-6 | |
| Record name | N-Ethylnonan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization Techniques for N Ethylnonan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the N-ethylnonan-1-amine molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information on the number of different types of hydrogen atoms in a molecule and their neighboring environments. For this compound, the spectrum is characterized by signals corresponding to the ethyl and nonyl groups attached to the nitrogen atom. Hydrogens on carbons adjacent to the nitrogen are deshielded due to the atom's electron-withdrawing effect and thus appear further downfield. pressbooks.pub The N-H proton itself typically appears as a broad signal over a wide chemical shift range, and its exact position can be confirmed by its disappearance from the spectrum upon the addition of D₂O. pressbooks.pubchemicalbook.com
Predicted chemical shifts, multiplicities, and assignments for the protons in this compound are presented below.
Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (nonyl end) | ~0.88 | Triplet | 3H |
| (CH₂)₆ | ~1.27 | Multiplet | 12H |
| CH₂ (beta to N) | ~1.45 | Multiplet | 2H |
| N-H | ~0.5-5.0 (broad) | Singlet | 1H |
| CH₂-N (nonyl) | ~2.57 | Triplet | 2H |
| CH₂-N (ethyl) | ~2.57 | Quartet | 2H |
| CH₃ (ethyl) | ~1.05 | Triplet | 3H |
Note: Predicted values are based on standard NMR prediction software and data from analogous compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. In the spectrum of this compound, distinct signals are expected for each unique carbon atom in the ethyl and nonyl chains. Similar to ¹H NMR, carbons bonded directly to the nitrogen atom are deshielded and appear at higher chemical shift values (typically in the 30-60 ppm range for aliphatic amines). libretexts.org
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (nonyl, CH₃) | ~14.1 |
| C2-C7 (nonyl, CH₂) | ~22.7 - 31.9 |
| C8 (nonyl, CH₂ beta to N) | ~30.0 |
| C9 (nonyl, CH₂-N) | ~50.0 |
| C1' (ethyl, CH₃) | ~15.5 |
| C2' (ethyl, CH₂-N) | ~44.0 |
Note: Predicted values are based on standard NMR prediction software and data from analogous compounds like ethylamine (B1201723). jove.com Actual experimental values may vary.
Advanced Two-Dimensional NMR Experiments for Connectivity
To definitively establish the molecular structure of this compound, two-dimensional (2D) NMR experiments are invaluable. These experiments reveal correlations between different nuclei, confirming the bonding framework.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity through the nonyl and ethyl chains separately.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. libretexts.org It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). libretexts.org For example, the triplet at ~2.57 ppm would show a correlation to the carbon signal at ~50.0 ppm, confirming the C9-H₂ group of the nonyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. libretexts.org This is crucial for confirming the connection of the ethyl and nonyl groups to the nitrogen atom. For instance, the protons of the ethyl CH₂ group would show a correlation to the C9 carbon of the nonyl chain, and vice-versa, confirming the this compound structure.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, the molecular formula is C₁₁H₂₅N. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have a molecular ion (M⁺) with an odd mass. jove.comh-brs.de The calculated molecular weight is approximately 171.33 g/mol , so a molecular ion peak would be expected at m/z 171.
The primary fragmentation pathway for aliphatic amines is α-cleavage, where the C-C bond adjacent to the nitrogen atom is broken. pressbooks.pubjove.comh-brs.de This cleavage results in the formation of a stable, resonance-stabilized iminium cation and a neutral alkyl radical. h-brs.deresearchgate.net For this compound, two principal α-cleavage pathways are possible.
Loss of the methyl group from the ethyl side: Cleavage of the C-C bond in the ethyl group results in the loss of a methyl radical (•CH₃), leading to a prominent fragment ion.
Loss of the octyl group from the nonyl side: Cleavage of the C-C bond in the nonyl chain results in the loss of an octyl radical (•C₈H₁₇), producing the most stable and typically the base peak ion.
Predicted Mass Spectrometry Fragmentation Data for this compound
| Ion | Description | Predicted m/z |
| [C₁₁H₂₅N]⁺ | Molecular Ion | 171 |
| [C₁₀H₂₂N]⁺ | Loss of •CH₃ from ethyl group | 156 |
| [C₃H₈N]⁺ | Loss of •C₈H₁₇ from nonyl group (α-cleavage) | 58 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is an ideal technique for assessing the purity of a volatile compound like this compound and confirming its identity. The sample is vaporized and passed through a capillary column (e.g., DB-5ms), where it is separated from any impurities. nih.gov The retention time is a characteristic property of the compound under specific GC conditions.
Due to their basic character, long-chain amines can sometimes be challenging to analyze directly by GC. researchgate.netrsc.org To improve peak shape and thermal stability, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) is often employed. researchgate.netrsc.orgoup.com The resulting trifluoroacetylated derivative is more volatile and less polar, leading to better chromatographic performance. researchgate.netrsc.orgoup.com As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be compared to known libraries or analyzed for its characteristic molecular ion and fragmentation patterns to confirm its identity. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For analyzing this compound in complex matrices, such as environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. acs.org The technique couples the separation of liquid chromatography with the specificity of two stages of mass analysis.
A common approach involves reversed-phase liquid chromatography. Because polar amines may have poor retention on standard C18 columns, derivatization is often used to increase hydrophobicity and enhance ionization efficiency. Electrospray ionization (ESI) is typically used in positive ion mode, which protonates the amine to generate the [M+H]⁺ ion (m/z 172 for this compound).
In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion (e.g., the α-cleavage fragment at m/z 58) is monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for accurate quantification of the target analyte even at very low concentrations in a complex sample matrix.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a non-destructive analytical technique that probes the vibrational modes of molecules. researchgate.net The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making it a powerful tool for structural confirmation.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, causing molecular bonds to vibrate. The resulting spectrum is a molecular fingerprint, revealing the functional groups present in the compound. For this compound, the key functional groups are the secondary amine (N-H) and the long aliphatic (C-H) chains.
As a secondary amine, this compound is expected to show a single, relatively weak N-H stretching band, which distinguishes it from primary amines that exhibit two N-H stretching bands and tertiary amines that show none. orgchemboulder.com The aliphatic nature of the nonyl and ethyl groups gives rise to strong, characteristic C-H stretching absorptions. The C-N bond stretch and N-H wagging vibrations also provide confirmatory evidence for the amine structure. orgchemboulder.com
Table 1: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |
| C-H Stretch | Alkyl (CH₂, CH₃) | 3000 - 2800 | Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |
This table is based on typical values for secondary aliphatic amines. orgchemboulder.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined.
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its molecular structure. The analysis would confirm the connectivity of the ethyl and nonyl groups to the nitrogen atom. Furthermore, it would reveal the specific conformation adopted by the flexible alkyl chains in the solid state and detail the intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the nitrogen atom of a neighboring molecule, which dictate the crystal packing. While X-ray crystallography is a powerful tool for the structural analysis of amine-containing compounds, specific crystallographic data for this compound is not currently available in public crystallographic databases. acs.orgresearchgate.net
Chromatographic Methods for Purity Assessment and Separation of this compound
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. google.com For the analysis of this compound, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most relevant methods for assessing purity and separating it from starting materials, byproducts, or degradation products. ccsknowledge.comagriculturejournals.cz
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. A sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. ccsknowledge.com For this compound, GC coupled with a Flame Ionization Detector (FID) is a standard method for determining purity. However, the polar nature of the amine functional group can lead to peak tailing and interaction with standard silica-based columns. bre.com This issue is often mitigated by using specialized columns with a basic deactivation or employing a stationary phase like Tenax-GC, which is designed for amine analysis. bre.com
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. rsc.org Since aliphatic amines like this compound lack a strong chromophore, they are not readily detected by standard UV-Vis detectors. Therefore, analysis often requires derivatization with a UV-active or fluorescent tag, such as dansyl chloride, prior to analysis. agriculturejournals.czresearchgate.net This approach allows for highly sensitive quantification and purity determination. HPLC can also be performed using chiral stationary phases to separate enantiomers if the synthesis could result in a racemic mixture. rsc.org
Table 2: Comparison of Chromatographic Methods for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Typical Column | Capillary column with a non-polar or specialized basic-deactivated stationary phase. | C8 or C18 reversed-phase column; Chiral column for enantiomers. rsc.orgresearchgate.net |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). google.com | UV-Vis (requires derivatization), Fluorescence (requires derivatization), Mass Spectrometer (MS). researchgate.net |
| Primary Use | Purity assessment, quantification of volatile impurities. | Purity assessment, separation from non-volatile impurities, enantiomeric separation. |
| Sample Preparation | Dilution in a volatile solvent. | Dilution in mobile phase; may require chemical derivatization for detection. agriculturejournals.cz |
Table 3: Compound Nomenclature
| Compound Name |
|---|
| This compound |
| Dansyl chloride |
Mechanistic Investigations in N Ethylnonan 1 Amine Chemical Transformations
Elucidation of Reaction Mechanisms in Amine-Forming Processes
The formation of N-ethylnonan-1-amine predominantly occurs via two principal mechanistic pathways: direct reductive amination and N-alkylation of a primary amine.
Imine Formation: The reaction initiates with the nucleophilic attack of the ethylamine (B1201723) on the carbonyl carbon of nonanal (B32974). This leads to the formation of a hemiaminal intermediate. The reaction is generally favored under slightly acidic conditions, which can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The hemiaminal then undergoes dehydration, losing a molecule of water to form an N-ethylnonan-1-imine intermediate. This step is reversible, and the removal of water can drive the equilibrium towards the formation of the imine. wikipedia.orgnih.gov
Reduction: The formed imine is then reduced to the final secondary amine, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com
The general mechanism for the reductive amination of nonanal with ethylamine is depicted below:
Step 1: Nucleophilic attack of ethylamine on nonanal to form a hemiaminal. Step 2: Dehydration of the hemiaminal to form N-ethylnonan-1-imine. Step 3: Reduction of the imine to this compound.
N-Alkylation of Nonylamine (B85610): Alternatively, this compound can be synthesized by the N-alkylation of nonan-1-amine with an ethylating agent, such as ethanol (B145695) or acetaldehyde (B116499), often through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. unibe.ch This method is considered a green chemistry approach as it utilizes alcohols as alkylating agents, with water being the only byproduct. nih.gov The mechanism involves the following stages:
Alcohol Dehydrogenation: A metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., ethanol), oxidizing it to the corresponding aldehyde (acetaldehyde). nih.govunibe.ch
Imine Formation: The in-situ generated acetaldehyde then reacts with nonan-1-amine to form the corresponding imine.
Imine Reduction: The metal hydride, which holds the "borrowed" hydrogen, then reduces the imine to form this compound, and the catalyst is regenerated. nih.gov
Analysis of Catalytic Cycles in Metal-Mediated N-Alkylation Reactions
Metal-mediated N-alkylation reactions are pivotal for the efficient synthesis of this compound from alcohols. These reactions are typically catalyzed by transition metal complexes of ruthenium, iridium, palladium, or nickel. unica.itucl.ac.uk The catalytic cycle for the N-alkylation of nonan-1-amine with ethanol, employing a generic metal catalyst [M], can be illustrated as follows:
Alcohol Coordination and Dehydrogenation: The catalytic cycle begins with the coordination of ethanol to the metal center. Subsequently, a β-hydride elimination occurs, where the metal abstracts a hydride from the alcohol, leading to the formation of a metal hydride species [M]-H and the release of acetaldehyde.
Imine Formation: The liberated acetaldehyde undergoes condensation with nonan-1-amine, which is present in the reaction mixture, to form the N-ethylnonan-1-imine and water.
Imine Coordination and Hydrogenation: The formed imine then coordinates to the metal hydride complex. This is followed by the migratory insertion of the hydride onto the imine carbon, reducing the C=N double bond.
Product Release and Catalyst Regeneration: The resulting this compound product is released from the metal center, regenerating the active catalyst [M], which can then participate in a new catalytic cycle.
The efficiency of these catalytic cycles is influenced by the nature of the metal, the ligands attached to it, and the reaction conditions. For instance, ruthenium-based catalysts, such as the Shvo catalyst, have demonstrated high efficiency in the N-alkylation of amines with alcohols. d-nb.info
Influence of Specific Reagents and Reaction Parameters on Reaction Pathways
Influence of Reducing Agent in Reductive Amination: The selection of the reducing agent is critical. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the starting aldehyde and the intermediate imine, milder reagents offer better selectivity.
| Reducing Agent | Substrate Reactivity | Conditions | Selectivity for Amine |
| Sodium Borohydride (NaBH₄) | Reduces aldehydes and imines | Typically basic or neutral | Moderate to good; can reduce starting aldehyde |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over aldehydes | Mildly acidic (pH ~5-6) | High; less reduction of starting aldehyde |
| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Reduces imines and aldehydes | Non-protic solvents | Good; often used for one-pot reactions |
| Catalytic Hydrogenation (H₂/Catalyst) | Reduces both aldehydes and imines | Varies with catalyst and pressure | Can be high, but may require optimization |
This table illustrates the general properties and selectivity of common reducing agents used in reductive amination, which would be applicable to the synthesis of this compound.
Influence of Catalyst in N-Alkylation: The catalyst plays a central role in the "borrowing hydrogen" methodology. Both homogeneous and heterogeneous catalysts have been employed.
| Catalyst Type | Metal Example | Typical Conditions | Advantages |
| Homogeneous | [Ru(p-cymene)Cl₂]₂ | 80-120 °C, base | High activity and selectivity |
| Homogeneous | Iridium complexes | 100-150 °C | Effective for a broad range of substrates |
| Heterogeneous | Ni/Support | High temperature and pressure | Catalyst recyclability, ease of separation |
| Heterogeneous | Pd/C | Varies | Widely available, effective for hydrogenation |
This table provides examples of catalyst types used in N-alkylation of amines with alcohols, relevant to the formation of this compound.
Influence of Reaction Parameters:
Temperature: In metal-catalyzed N-alkylation, higher temperatures are often required to facilitate the initial dehydrogenation of the alcohol. unica.it However, excessively high temperatures can lead to side reactions and catalyst decomposition. For reductive amination, the optimal temperature depends on the stability of the reducing agent and the reactants.
Solvent: The choice of solvent can influence reaction rates and selectivity. In metal-catalyzed reactions, non-polar aprotic solvents like toluene (B28343) are common. For reductive aminations with borohydride reagents, alcoholic solvents are often used. The polarity of the solvent can be critical in stabilizing intermediates, such as carbocations in certain SN1-type N-alkylation pathways. sioc-journal.cn
Pressure: In catalytic hydrogenation, hydrogen pressure is a key parameter that affects the rate of reduction.
pH: For reductive amination, maintaining a slightly acidic pH is crucial for the formation of the imine intermediate without deactivating the amine nucleophile. researchgate.net
By carefully controlling these factors, the synthesis of this compound can be steered towards the desired product with high efficiency and purity.
Computational Chemistry and Theoretical Studies of N Ethylnonan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-ethylnonan-1-amine at the atomic level. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing the molecular geometry of this compound to its most stable energetic state. acs.org By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. conicet.gov.ar These calculations are crucial for establishing the foundational structure from which other properties are derived.
DFT is also instrumental in mapping the potential energy surface of the molecule. This allows for the calculation of energy profiles for various chemical processes. For instance, the energy barriers for conformational changes or the activation energies for chemical reactions can be determined. ut.ee Computational studies on similar amine compounds have successfully used DFT to predict reaction energetics, providing a theoretical basis for observed experimental outcomes. vulcanchem.com
The following table showcases typical parameters that can be obtained from DFT calculations for this compound and related molecules.
| Parameter | Typical Calculated Value/Range | Significance |
| Optimized Bond Length (C-N) | 1.45 - 1.48 Å | Indicates the strength and nature of the carbon-nitrogen bond. |
| Optimized Bond Angle (C-N-C) | 110° - 114° | Reflects the steric hindrance and electronic repulsion around the nitrogen atom. |
| HOMO-LUMO Gap | 5 - 7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 1.0 - 1.5 D | Influences intermolecular interactions and solubility in polar solvents. acs.org |
| Proton Affinity | 220 - 240 kcal/mol | Quantifies the basicity of the amine nitrogen. acs.org |
Note: The values presented are illustrative and can vary based on the specific computational method and basis set employed.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound.
This compound possesses significant conformational flexibility due to the rotation around its numerous single bonds. The long nonyl chain can adopt various folded and extended conformations, while the ethyl group on the nitrogen atom can also rotate. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Molecular mechanics force fields, often used for larger systems, can efficiently explore the vast conformational space. These studies reveal that the molecule preferentially adopts staggered conformations to minimize steric strain. vulcanchem.com The rotational barriers around the C-N bonds are typically in the range of 3-5 kcal/mol, allowing for relatively free rotation at room temperature.
Understanding how this compound interacts with its environment is crucial for predicting its behavior in solutions and during chemical reactions. Molecular dynamics (MD) simulations can model the explicit interactions between the amine and solvent molecules over time. aip.org
These simulations provide insights into:
Solvation Shell Structure: How solvent molecules arrange around the amine.
Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the N-H group and solvent molecules, or between amine molecules themselves. conicet.gov.ar
Interaction Energies: Quantifying the strength of interactions with different solvents, which is essential for understanding solubility. researchgate.net
For instance, in a protic solvent like ethanol (B145695), strong hydrogen bonds would be expected to form with the nitrogen's lone pair and the N-H proton. In a nonpolar solvent like hexane, dispersion forces would dominate the intermolecular interactions.
Conformational Analysis of the this compound Molecule
Prediction of Reaction Pathways and Transition States for this compound Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. bc.edu By mapping the potential energy surface, researchers can identify the most likely pathways for reactions involving this compound.
Transition state theory (TST) is a key framework for understanding reaction rates. wikipedia.org Computational methods are used to locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
For this compound, theoretical studies could predict the transition states for reactions such as:
N-alkylation: The reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt.
Acylation: The reaction with an acyl chloride or anhydride (B1165640) to form an amide.
Oxidation: The conversion of the amine to an amine oxide or other oxidation products.
By calculating the activation energies for competing pathways, it is possible to predict the major products of a reaction under different conditions. For example, in the reaction with an electrophile, calculations can determine whether substitution will occur at the nitrogen or at a carbon atom. These predictions are invaluable for designing synthetic routes and understanding reaction selectivity. researchgate.netnih.gov
Derivatization and Functionalization of N Ethylnonan 1 Amine
Synthesis of Tertiary Amine Derivatives of N-ethylnonan-1-amine
The conversion of the secondary amine this compound into various tertiary amines is a fundamental functionalization strategy. These reactions typically involve the formation of a new carbon-nitrogen bond by replacing the hydrogen atom on the nitrogen.
Common synthetic routes include N-alkylation and reductive amination. N-alkylation involves the reaction of this compound with an alkyl halide. libretexts.orglibretexts.org This is a direct method where the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.org For instance, reacting this compound with simple alkyl halides like methyl iodide or ethyl bromide would yield N-ethyl-N-methylnonan-1-amine and N,N-diethylnonan-1-amine, respectively.
Reductive amination provides another efficient route to tertiary amines. This process involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate enamine or iminium ion, which is then reduced in situ. masterorganicchemistry.comgoogle.com A variety of reducing agents can be employed for this step, including sodium cyanoborohydride (NaBH₃CN). libretexts.org Furthermore, a one-pot synthesis of N-alkylated arylamines from nitroaromatic compounds and alcohols has been demonstrated, showcasing the versatility of catalytic reductive amination processes. sciengine.com A notable example is the ruthenium-catalyzed hydroaminomethylation, which has been used to synthesize N-benzyl-N-ethylnonan-1-amine from N-ethylnonylamine and an appropriate olefin precursor. molaid.com
| Reactant | Method | Product |
| Methyl Iodide | N-Alkylation | N-Ethyl-N-methylnonan-1-amine |
| Benzyl Bromide | N-Alkylation | N-Benzyl-N-ethylnonan-1-amine |
| Acetaldehyde (B116499) | Reductive Amination | N,N-Diethylnonan-1-amine |
Formation of Quaternary Ammonium (B1175870) Salts from this compound
Quaternary ammonium salts are permanently charged molecules derived from amines. They are synthesized by the exhaustive alkylation of amines. Starting from this compound, this can be achieved in a two-step process where it is first converted to a tertiary amine, as described previously, followed by a subsequent alkylation step. This final alkylation of a tertiary amine is known as the Menschutkin reaction. nih.gov
For example, a tertiary amine such as N-benzyl-N-ethylnonan-1-amine can be reacted with an alkyl halide like methyl chloride to produce the corresponding quaternary ammonium salt, N-benzyl-N-ethyl-N-methylnonan-1-aminium chloride. google.com This reaction is a bimolecular nucleophilic substitution (SN2) process where the tertiary amine attacks the alkyl halide. nih.gov
Alternatively, this compound can be directly converted to a quaternary ammonium salt through exhaustive alkylation with an excess of a suitable alkylating agent. For example, treatment with excess methyl iodide would lead to the formation of N-ethyl-N,N-dimethylnonan-1-aminium iodide. The reaction proceeds through the intermediate formation of tertiary amines before the final, charge-forming alkylation occurs. libretexts.orglibretexts.org The synthesis can often be performed in water or water-containing organic solvents, which can accelerate the reaction. google.com
| Tertiary Amine Precursor | Alkylating Agent | Quaternary Ammonium Salt |
| N-Ethyl-N-methylnonan-1-amine | Ethyl Iodide | N,N-Diethyl-N-methylnonan-1-aminium iodide |
| N-Benzyl-N-ethylnonan-1-amine | Methyl Chloride | N-Benzyl-N-ethyl-N-methylnonan-1-aminium chloride |
| N,N-Diethylnonan-1-amine | Benzyl Bromide | N-Benzyl-N,N-diethylnonan-1-aminium bromide |
Preparation of Chemically Modified Conjugates of this compound
The secondary amine functionality of this compound makes it a suitable candidate for conjugation to other molecules, including proteins, polymers, and functional small molecules. These conjugation reactions leverage the nucleophilicity of the amine to form stable covalent bonds.
One common method is acylation , where the amine reacts with an acid chloride or anhydride (B1165640) to form a stable amide linkage. libretexts.org For example, reacting this compound with acetyl chloride in the presence of a base would yield the amide conjugate N-ethyl-N-nonylacetamide. This reaction is rapid and typically provides high yields.
For bioconjugation to proteins or peptides, several methods are available. Bifunctional crosslinkers are often employed; for instance, EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) can be used to couple the amine to carboxylic acid groups on a protein. researchgate.net Another strategy involves using N-Hydroxysuccinimide (NHS) esters, which react with amines under slightly basic conditions (pH 7.2-8.5) to form amide bonds. researchgate.net A more specialized technique is the secondary amine selective Petasis (SASP) reaction, which involves the reaction of a secondary amine with an aldehyde and an organoboronate to achieve selective labeling under biocompatible conditions. rsc.org This multicomponent reaction can create doubly functionalized bioconjugates in a single step. rsc.org
| Conjugation Partner | Reaction Type | Resulting Conjugate Structure |
| Acetyl Chloride | Acylation | N-ethyl-N-nonylacetamide |
| NHS-activated Fluorophore | Amine-NHS Ester Reaction | This compound linked to a fluorophore via an amide bond |
| Protein (with exposed carboxyl groups) | EDC Coupling | This compound linked to a protein via an amide bond |
Synthesis of Heterocyclic Compounds Incorporating the this compound Moiety
The nitrogen atom of this compound can be incorporated into a variety of heterocyclic ring systems through cyclization reactions. These syntheses often involve using the amine as a nucleophile in reactions that form one or more new rings.
One powerful method is the A³-coupling reaction , a three-component reaction involving an aldehyde, a terminal alkyne, and an amine. researchgate.net Using this compound as the secondary amine component would produce propargylamine (B41283) derivatives. These propargylamines are versatile intermediates that can undergo subsequent intramolecular cyclization to form a wide range of N-heterocycles. researchgate.net
Another approach involves the formation of an enamine intermediate. Secondary amines like this compound react with aldehydes or ketones to form enamines. masterorganicchemistry.com These electron-rich olefins are nucleophilic and can react with various electrophiles, including those that lead to the formation of heterocyclic structures. For example, a recently developed method uses a sequence of enamine formation followed by photochemical oxidation and desaturation to generate amine-substituted heterocycles like pyridines and pyrroles from simple saturated ketone precursors. x-chemrx.com
Spiro heterocyclic compounds can also be synthesized using secondary amines as key building blocks. In reported syntheses, secondary amines react with substrates containing nitrile groups, leading to nucleophilic attack by the amine nitrogen followed by cyclization to afford spiro heterocycles. tandfonline.com
| Reaction Type | Key Intermediates | Resulting Heterocyclic Class (Example) |
| A³-Coupling followed by Cyclization | Propargylamine derivative | Substituted Pyrrolidines |
| Enamine Formation and Cycloaddition | Enamine of a β-dicarbonyl compound | Substituted Pyridines |
| Nucleophilic Addition-Cyclization | Cyanohydrin derivative | Spiro Piperidines |
Applications of N Ethylnonan 1 Amine and Its Derivatives in Chemical Research
Utilization as a Versatile Building Block in Organic Synthesis
The presence of a reactive N-H bond and the long nonyl chain endows N-ethylnonan-1-amine with significant utility as a foundational element in the construction of more complex molecular architectures.
Role in the Construction of Complex Organic Scaffolds
This compound can be readily incorporated into larger, more intricate molecular frameworks through a variety of well-established organic reactions. The secondary amine functionality allows for its participation in reactions such as N-alkylation, acylation, and condensation reactions, enabling the extension of its structure and the introduction of diverse functional groups. For instance, it can react with bifunctional reagents to form heterocyclic structures or be integrated into macrocyclic systems. The long nonyl chain can influence the solubility and conformational properties of the resulting complex scaffolds, making them suitable for applications in materials science and medicinal chemistry. The functionalization of the C-N bond of amines is a direct method for creating complex scaffolds. acs.org
The synthesis of complex molecules often relies on the iterative coupling of bifunctional building blocks. nih.gov this compound, with its reactive amine and terminal alkyl chain, fits this description and can be employed in synthetic strategies aimed at producing novel organic structures. The principles of using amines in the construction of complex scaffolds, such as piperidine (B6355638) rings, have been demonstrated using other amines in multicomponent reactions. researchgate.net
Precursor in the Synthesis of Diverse N-containing Chemical Compounds
This compound is a valuable precursor for a wide array of nitrogen-containing compounds. Standard transformations of the secondary amine group can lead to the formation of amides, sulfonamides, and tertiary amines with varied functionalities.
One common application is in the synthesis of tertiary amines through further N-alkylation. organic-chemistry.org For example, reductive amination of aldehydes or ketones in the presence of this compound provides a controlled route to more substituted amines. masterorganicchemistry.com This method is often preferred over direct alkylation with alkyl halides to avoid the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com
Furthermore, this compound can be a precursor to N-nitroso compounds, which are significant in toxicological studies. veeprho.com The synthesis of various N,N-alkyl or aryl amine derivatives is a key application for similar secondary amines. The generation of a diverse range of nitrogen-containing compounds is crucial for screening in drug discovery and materials science. mdpi.com
Table 1: Examples of N-containing Compounds Derived from Secondary Amines
| Precursor Amine | Reagent | Reaction Type | Product Class | Potential Application | Reference |
| N-ethylpropylamine | Acyl Chloride | Acylation | Amide | Pharmaceutical Intermediate | basf.com |
| Benzylamine | Methyl Iodide | Alkylation | Tertiary Amine | Organic Synthesis | masterorganicchemistry.com |
| N-ethyl-N-propylamine | Nitrous Acid | Nitrosation | N-Nitrosoamine | Analytical Standard | veeprho.com |
| Primary/Secondary Amine | Aldehyde/Ketone, Reducing Agent | Reductive Amination | Tertiary Amine | Fine Chemicals | masterorganicchemistry.com |
Participation in Advanced Catalytic Systems
The nitrogen atom in this compound and its derivatives can play a crucial role in catalysis, either by coordinating to a metal center or by acting as an organocatalyst itself.
Ligand Design and Application in Transition Metal Catalysis
Derivatives of this compound can be designed to act as ligands for transition metals, influencing the catalytic activity and selectivity of the metal center. The nitrogen atom's lone pair of electrons can coordinate to metals like palladium, copper, iridium, and ruthenium, which are commonly used in cross-coupling, amination, and hydrogenation reactions. nih.govgoogle.comarkat-usa.orgacs.org
By modifying the structure of this compound, for instance, by introducing other donor atoms to create chelating ligands, it is possible to tune the steric and electronic properties of the resulting metal complex. arkat-usa.org Guanidine-based ligands, which can be synthesized from amines, are excellent N-donor ligands for transition metals. arkat-usa.orgresearchgate.net The long nonyl group can enhance the solubility of the catalyst in nonpolar organic solvents, which can be advantageous in certain catalytic systems. While direct examples using this compound are not prevalent in the literature, the principles of using secondary amines in ligand design are well-established. For example, N¹,N²-diarylbenzene-1,2-diamine ligands have been successfully used in copper-catalyzed C-N coupling reactions. nih.gov
Organocatalytic Applications of this compound Derivatives
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Amines and their derivatives are a cornerstone of organocatalysis. researchgate.netucl.ac.uk Secondary amines can react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in many organocatalytic transformations, including aldol, Mannich, and Michael reactions. ucl.ac.ukacs.orgethz.ch
While simple acyclic secondary amines like this compound are generally not highly effective or stereoselective catalysts on their own, they can be incorporated into more complex chiral structures to create potent organocatalysts. For example, the nonyl group could be part of a larger chiral scaffold that directs the stereochemical outcome of a reaction. The development of peptide-based organocatalysts often incorporates various amino acid derivatives to achieve high enantioselectivity. researchgate.netacs.org The fundamental activation modes in organocatalysis, such as enamine and iminium ion formation, are directly applicable to derivatives of this compound. ucl.ac.uk
Table 2: Common Organocatalytic Reactions Involving Amine Intermediates
| Reaction | Intermediate | Role of Amine | Product Type |
| Aldol Reaction | Enamine | Nucleophile activation | β-Hydroxy carbonyl |
| Mannich Reaction | Iminium Ion / Enamine | Electrophile/Nucleophile activation | β-Amino carbonyl |
| Michael Addition | Enamine | Nucleophile activation | 1,5-Dicarbonyl compound |
| Diels-Alder Reaction | Iminium Ion | LUMO-lowering of dienophile | Cyclohexene derivative |
Research in Chemical Separation Science
The long alkyl chain of this compound makes it and its derivatives suitable for applications in separation science, particularly in the field of liquid-liquid extraction, also known as solvent extraction.
Long-chain aliphatic amines are effective extractants for the separation of organic acids and metal ions from aqueous solutions. researchgate.nettandfonline.comacs.orgresearchgate.net In a process called reactive extraction, the amine, dissolved in a water-immiscible organic solvent, reacts with the target species in the aqueous phase to form an ion pair or a complex that is soluble in the organic phase. This allows for the selective transfer of the target species from the aqueous to the organic phase.
For example, tertiary amines with long alkyl chains, such as N,N-dioctyloctan-1-amine (trioctylamine), are widely studied for the extraction of carboxylic acids from fermentation broths. researchgate.nettandfonline.comacs.orgresearchgate.net It is expected that this compound and its tertiary amine derivatives would exhibit similar properties. The efficiency of the extraction process is influenced by factors such as the structure of the amine, the nature of the diluent, and the pH of the aqueous phase. The long, non-polar nonyl group of this compound enhances its solubility in organic solvents and the lipophilicity of the resulting complex, which are crucial for effective extraction. Sterically hindered amines have also been investigated for the removal of acidic gases from gaseous mixtures. google.com
Future Research Directions and Emerging Trends in N Ethylnonan 1 Amine Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies for N-ethylnonan-1-amine
The synthesis of this compound and related secondary amines is a cornerstone of organic synthesis. Future research is geared towards developing more efficient, sustainable, and scalable methods. Key areas of exploration include:
Catalytic Reductive Amination: Reductive amination remains a popular method for amine synthesis. researchgate.net Future work will likely focus on the development of novel catalysts, including those based on non-precious metals, to improve efficiency and reduce costs. researchgate.net The use of milder reducing agents and reaction conditions will also be a priority to enhance the sustainability of the process. mdpi.com A plausible mechanism for this reaction involves the initial formation of an iminium intermediate from the reaction of a ketone and an amine, followed by reduction. mdpi.com
One-Pot Syntheses: One-pot procedures that combine multiple reaction steps without isolating intermediates offer significant advantages in terms of time, resources, and waste reduction. rsc.orgnih.gov Researchers are actively exploring new one-pot strategies for the synthesis of complex amines from simple, readily available starting materials. researchgate.net These methods often involve multicomponent reactions where three or more reactants combine in a single operation to form a complex product. rsc.orgnih.gov
Flow Chemistry: Continuous flow synthesis offers several benefits over traditional batch processes, including improved safety, better heat and mass transfer, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches to the synthesis of this compound could offer high selectivity and operate under mild, environmentally friendly conditions.
A comparison of potential synthetic methodologies is presented in the table below:
| Methodology | Key Features | Potential Advantages |
| Catalytic Reductive Amination | Use of a catalyst to facilitate the reaction between an amine and a carbonyl compound in the presence of a reducing agent. researchgate.net | High atom economy, potential for asymmetric synthesis. mdpi.com |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. rsc.orgnih.gov | Increased efficiency, reduced waste, and lower costs. researchgate.net |
| Flow Chemistry | Reactions are carried out in a continuous stream rather than in a batch. | Improved control over reaction parameters, enhanced safety, and easier scalability. |
| Bio-catalysis | Use of enzymes to catalyze the reaction. | High selectivity, mild reaction conditions, and environmentally friendly. |
Exploration of New Catalytic Applications for this compound and its Derivatives
The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a variety of catalytic applications.
Organocatalysis: Chiral amines are widely used as organocatalysts in asymmetric synthesis. bc.edu Future research could explore the use of chiral derivatives of this compound to catalyze a range of stereoselective transformations, leading to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Ligands for Metal-Catalyzed Reactions: The nitrogen atom in this compound can coordinate to metal centers, making it a potential ligand for various transition metal-catalyzed reactions. escholarship.org Research in this area could focus on designing and synthesizing novel ligands based on the this compound scaffold for applications in cross-coupling reactions, C-H activation, and other important transformations. rsc.org For instance, palladium-catalyzed C-H chalcogenation of aliphatic picolinamides has been reported, highlighting the potential for functionalizing aliphatic amines. rsc.org
Phase-Transfer Catalysis: The amphiphilic nature of this compound suggests its potential use as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.
The table below summarizes potential catalytic applications:
| Application | Description | Potential Impact |
| Organocatalysis | Use of chiral amine derivatives as catalysts in asymmetric reactions. bc.edu | Access to enantiomerically pure compounds for the pharmaceutical and agrochemical industries. |
| Metal-Catalysis Ligands | This compound derivatives as ligands for transition metal catalysts. escholarship.org | Development of new and more efficient catalytic systems for a wide range of organic transformations. rsc.org |
| Phase-Transfer Catalysis | Facilitating reactions between reactants in different phases. | Greener and more efficient reaction conditions. |
Advanced Spectroscopic Characterization Techniques for Comprehensive Analysis
A thorough understanding of the structure, dynamics, and interactions of this compound is crucial for its effective application. Advanced spectroscopic techniques will play a key role in this endeavor.
Multidimensional NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) can provide detailed information about the connectivity and spatial relationships between atoms in the molecule, confirming its structure and elucidating its conformation in solution. While specific data for this compound is not readily available, analogous compounds show characteristic signals that can be used for comparison. vulcanchem.com
Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and studying intermolecular interactions. researchgate.net These techniques can be used to probe the hydrogen bonding and other non-covalent interactions involving the amine group. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound and its derivatives. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing further structural information.
Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine the absolute configuration and study conformational changes.
The following table outlines the application of various spectroscopic techniques:
| Technique | Information Obtained |
| Multidimensional NMR | Connectivity, conformation, and dynamic processes. vulcanchem.com |
| FT-IR and Raman Spectroscopy | Functional groups, hydrogen bonding, and intermolecular interactions. researchgate.netresearchgate.net |
| High-Resolution Mass Spectrometry | Elemental composition and structural fragmentation. |
| Chiroptical Spectroscopy | Absolute configuration and stereochemical analysis of chiral derivatives. |
Deeper Computational Mechanistic Insights into Amine Reactivity and Selectivity
Computational chemistry provides a powerful lens through which to understand the reactivity and selectivity of chemical reactions.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the geometric and electronic structure of this compound and its transition states in various reactions. d-nb.info This allows for the prediction of reaction pathways, activation energies, and the elucidation of reaction mechanisms. For example, DFT studies have been used to gain insights into the mechanism of C-C bond formation reactions. d-nb.info
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents or reactants, over time. This can provide valuable information about the role of conformational preorganization in determining reactivity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of this compound derivatives with their observed reactivity or catalytic activity, QSAR models can be developed to predict the properties of new compounds and guide the design of more effective catalysts or reagents.
The table below details the insights gained from computational methods:
| Computational Method | Application |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. d-nb.info |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the properties of new derivatives. |
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing N-ethylnonan-1-amine via reductive amination?
- Methodological Answer : Reductive amination of aldehydes with amines using a Pd/NiO catalyst under hydrogen atmosphere is a validated approach for structurally similar amines. For example, N-butylaniline was synthesized at 25°C with 98% yield using 1.1 wt% Pd/NiO . Adapting this protocol, nonanal (C9 aldehyde) could react with ethylamine under similar conditions. Key variables include catalyst loading (e.g., 20 mg catalyst per 50 mL reaction volume), reaction time (~10 hours), and hydrogen pressure. Post-synthesis purification via filtration and solvent evaporation is recommended .
Q. How can researchers characterize the purity and structural integrity of synthesized this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz in CDCl) is critical for confirming molecular structure and purity. For related amines like N-benzylnaphthalen-1-amine, chemical shifts in the aromatic (δ 7.2–8.3 ppm) and aliphatic regions (δ 1.2–3.5 ppm) were diagnostic . Complementary techniques such as IR spectroscopy (to identify NH/CH stretches) and GC-MS (for molecular ion detection) should be employed .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. For structurally analogous amines (e.g., N,N-dimethyl-1-naphthylamine), spill management includes rinsing with water and isolating contaminated materials . Waste must be segregated and disposed via certified hazardous waste services to mitigate environmental risks .
Advanced Research Questions
Q. How can researchers assess the risk of N-nitrosamine formation from this compound under nitrosating conditions?
- Methodological Answer : Secondary amines like this compound are prone to nitrosation. Conduct preparative screening by exposing the amine to nitrosating agents (e.g., nitrous acid) and quantify N-nitrosamine yields via LC-MS/MS. Literature reviews on analogous structures (e.g., N-methyl-N-ethylamine) suggest reaction kinetics depend on pH, temperature, and nitrite concentration . Regulatory thresholds (e.g., EMA’s Acceptable Intake limits for nitrosamines) should guide risk evaluation .
Q. What experimental strategies resolve contradictions in catalytic efficiency data for amine synthesis?
- Methodological Answer : Discrepancies in catalytic performance (e.g., Pd/NiO vs. Ni-based catalysts) require systematic variable testing. For example, compare turnover numbers (TON) and activation energies under identical conditions (solvent, temperature, H pressure). Orthogonal validation using kinetic isotope effects or in-situ FTIR can clarify mechanistic differences .
Q. How does solvent choice impact the stability and reactivity of this compound in long-term storage?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize amines by reducing oxidative degradation. For N,N-dimethyl-1-naphthylamine, storage in inert atmospheres (argon) at –20°C minimized decomposition . Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC monitoring can identify optimal storage conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental persistence of alkylamines?
- Methodological Answer : Discrepancies may arise from varying test systems (e.g., soil vs. aquatic models). Standardize biodegradation assays (e.g., OECD 301F) using defined microbial consortia and control for variables like pH and organic carbon content. For this compound, compare half-lives in aerobic/anaerobic environments and validate with QSAR models .
Risk Mitigation in Method Design
Q. What steps ensure compliance with evolving regulatory frameworks for nitrosamine impurities?
- Methodological Answer : Implement a two-tiered strategy:
- Tier 1 : Screen all raw materials for secondary/teriary amines and nitrosating agents using supplier questionnaires (e.g., IPEC templates) .
- Tier 2 : Quantify nitrosamines in final products via LC-HRMS, ensuring total limits comply with EMA’s 100% AI threshold (e.g., ≤100 ng/day for N-nitrosodiethylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
